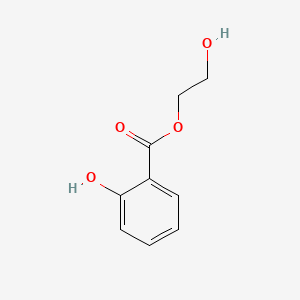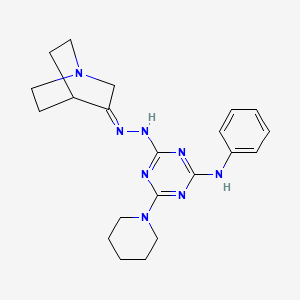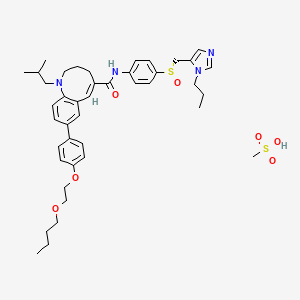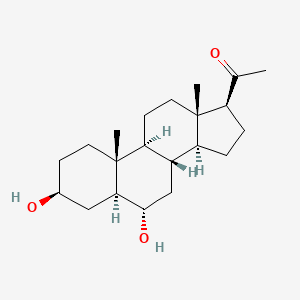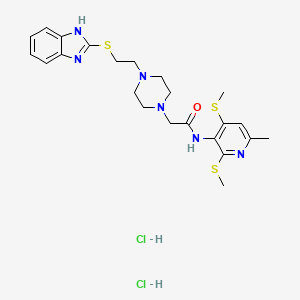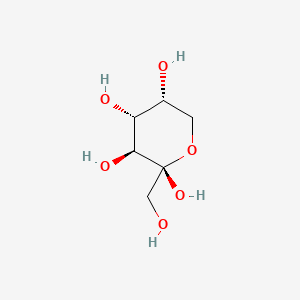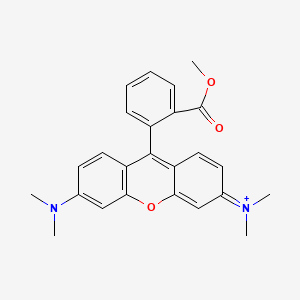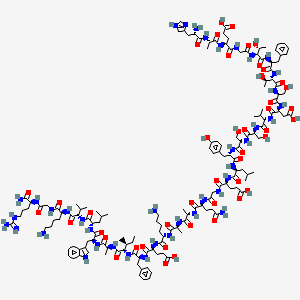
Glucagon-like peptide-I(7-36) amide
Vue d'ensemble
Description
Le peptide 1 de type glucagon (7-36) amide est un peptide insulinotrope puissant dépendant du glucose, produit par un traitement post-traductionnel du proglucagon dans les cellules L intestinales . Il joue un rôle crucial dans la régulation du métabolisme du glucose en stimulant la sécrétion d'insuline en réponse à l'apport alimentaire . Ce peptide est connu pour ses effets importants sur l'homéostasie du glucose et a été largement étudié pour ses applications thérapeutiques potentielles dans le diabète et l'obésité .
Applications De Recherche Scientifique
Glucagon-Like Peptide 1 (7-36) Amide has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity . The peptide stimulates insulin secretion in pancreatic β-cells, reduces glucagon production in pancreatic α-cells, and regulates food intake by acting on neurons in the brain’s satiety center . Additionally, it has been shown to promote lipolysis and reduce ectopic fat distribution, contributing to metabolic homeostasis .
In biology, Glucagon-Like Peptide 1 (7-36) Amide is used to study the mechanisms of glucose homeostasis and the regulation of insulin secretion . It is also employed in research on neuropeptides, as it has been found to have effects on neurotransmitter release and central nervous system functions .
Mécanisme D'action
Target of Action
The primary target of GLP-1(7-36) is the GLP-1 receptor (GLP-1R) . This receptor is expressed in various tissues, including pancreatic β-cells . GLP-1R is a class B G-protein coupled receptor, similar to receptors for glucagon (GCG), GLP-2, and glucose-dependent insulinotropic polypeptide (GIP) .
Mode of Action
GLP-1(7-36) interacts with its target, the GLP-1R, to stimulate insulin secretion and inhibit glucagon secretion . This interaction leads to membrane depolarization, associated with inhibition of whole-cell KATP current . Additionally, GLP-1(7-36) potentiates Ca2±dependent exocytosis , which is crucial for insulin release.
Biochemical Pathways
GLP-1(7-36) affects several biochemical pathways. It potentiates glucose-dependent insulin secretion, inhibits glucagon secretion, and delays gastric emptying . These actions help control meal-related glycemic excursions . Furthermore, GLP-1(7-36) stimulates exocytosis in human pancreatic β-cells by both proximal and distal regulatory steps in stimulus-secretion coupling .
Pharmacokinetics
GLP-1(7-36) is released postprandially from intestinal endocrine L cells and stimulates insulin secretion . Exogenously administered glp-1(7-36) is extremely labile in vivo, with more than 80% being cleaved into glp-1(9-36) after subcutaneous or intravenous administration .
Result of Action
The action of GLP-1(7-36) leads to several effects at the molecular and cellular levels. It controls meal-related glycemic excursions through augmentation of insulin and inhibition of glucagon secretion . It also inhibits gastric emptying and food intake, actions that maximize nutrient absorption while limiting weight gain .
Action Environment
The action of GLP-1(7-36) can be influenced by various environmental factors. For instance, in the rat, GLP-1(7-36) inhibits neurons in the central nervous system responsible for food and water intake . This suggests that the central nervous system environment can influence the action of GLP-1(7-36).
Analyse Biochimique
Biochemical Properties
GLP-1(7-36) interacts with various enzymes, proteins, and other biomolecules. It displays high affinity for GLP-1 receptors expressed in rat insulinoma-derived RINm5F cells . It also modulates oxidative stress and neuronal cell survival in various neurological diseases . The interaction of GLP-1(7-36) and its receptor activates adenylate cyclase, which stimulates the conversion of ATP to cyclic adenosine monophosphate (cAMP), thereby increasing the concentration of cAMP .
Cellular Effects
GLP-1(7-36) has profound effects on various types of cells and cellular processes. It induces membrane depolarization associated with inhibition of whole-cell KATP current . It also stimulates proinsulin gene expression and proinsulin biosynthesis in insulinoma cells . Furthermore, GLP-1(7-36) has been shown to suppress oxidative damage and neuronal apoptosis after traumatic brain injury by activating ERK5/CREB .
Molecular Mechanism
The mechanism of action of GLP-1(7-36) is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds to its receptor (GLP-1R), triggering a downstream signaling cascade that induces a potent stimulation of glucose-stimulated insulin secretion (GSIS) in β-cells, as well as inhibition of α-cell glucagon release .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of GLP-1(7-36) change over time. For example, GLP-1(7-36) protected against oxidative damage and neuronal apoptosis in the hippocampal CA region after traumatic brain injury by regulating ERK5/CREB
Dosage Effects in Animal Models
The effects of GLP-1(7-36) vary with different dosages in animal models. For instance, GLP-1(7-36) inhibited glucagon secretion in isolated islets with an IC50 of 2.5 pmol/l The effect was particularly strong at low glucose concentrations
Metabolic Pathways
GLP-1(7-36) is involved in several metabolic pathways. It has the ability to decrease blood sugar levels in a glucose-dependent manner by enhancing the secretion of insulin and suppressing the glucagon response . It also indirectly promotes lipolysis, collectively maintaining healthy adipocytes, reducing ectopic fat distribution, and increasing the production and secretion of adiponectin from adipocytes .
Subcellular Localization
It is known that GLP-1(7-36) is produced and secreted by intestinal enteroendocrine L-cells and certain neurons within the nucleus of the solitary tract in the brainstem upon food consumption
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du peptide 1 de type glucagon (7-36) amide implique la ligation chimiosélective de deux fragments peptidiques non protégés : un α-cétoacide peptidique C-terminal et une hydroxylamine peptidique N-terminale . Cette méthode ne nécessite aucun réactif et ne produit aucun sous-produit . Les conditions de réaction sont douces, ce qui en fait une approche efficace et simple pour la synthèse de ce peptide.
Méthodes de production industrielle : La production industrielle du peptide 1 de type glucagon (7-36) amide implique généralement la synthèse peptidique en phase solide (SPPS), qui permet l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide . Cette méthode est très efficace et évolutive, ce qui la rend adaptée à la production à grande échelle.
Analyse Des Réactions Chimiques
Types de réactions : Le peptide 1 de type glucagon (7-36) amide subit principalement des réactions enzymatiques plutôt que des réactions chimiques traditionnelles. Il est rapidement dégradé par la dipeptidyl peptidase IV (DPP IV) pour former le peptide 1 de type glucagon (9-36) amide . Ce clivage enzymatique est une voie métabolique importante pour le peptide.
Réactifs et conditions courants : La dégradation enzymatique du peptide 1 de type glucagon (7-36) amide par la DPP IV se produit dans des conditions physiologiques, généralement dans les capillaires irriguant les cellules L de la muqueuse intestinale . La présence d'inhibiteurs spécifiques de la DPP IV, tels que la valine-pyrrolidide, peut empêcher cette dégradation et augmenter la proportion de peptide intact .
Principaux produits formés : Le principal produit formé par la dégradation enzymatique du peptide 1 de type glucagon (7-36) amide est le peptide 1 de type glucagon (9-36) amide . Cette forme tronquée du peptide est biologiquement inactive et n'exerce pas les mêmes effets insulinotropes que le peptide intact .
Applications de la recherche scientifique
Le peptide 1 de type glucagon (7-36) amide a un large éventail d'applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En médecine, il est étudié pour ses applications thérapeutiques potentielles dans le traitement du diabète de type 2 et de l'obésité . Le peptide stimule la sécrétion d'insuline dans les cellules β pancréatiques, réduit la production de glucagon dans les cellules α pancréatiques et régule l'apport alimentaire en agissant sur les neurones du centre de satiété du cerveau . De plus, il a été démontré qu'il favorisait la lipolyse et réduisait la distribution des graisses ectopiques, contribuant ainsi à l'homéostasie métabolique .
En biologie, le peptide 1 de type glucagon (7-36) amide est utilisé pour étudier les mécanismes de l'homéostasie du glucose et la régulation de la sécrétion d'insuline . Il est également utilisé dans la recherche sur les neuropeptides, car il a été constaté qu'il avait des effets sur la libération de neurotransmetteurs et les fonctions du système nerveux central .
Mécanisme d'action
Le mécanisme d'action du peptide 1 de type glucagon (7-36) amide implique la liaison à ses récepteurs spécifiques sur les cellules β pancréatiques, conduisant à l'activation des voies de signalisation en aval qui stimulent la sécrétion d'insuline . Le peptide inhibe également la sécrétion de glucagon par les cellules α pancréatiques, réduisant ainsi la production hépatique de glucose . De plus, il agit sur le système nerveux central pour réguler l'apport alimentaire et la dépense énergétique . Les cibles moléculaires et les voies impliquées comprennent la voie de l'adénosine monophosphate cyclique (AMPc) et l'activation de la protéine kinase A (PKA), qui potentialisent la sécrétion d'insuline et d'autres effets métaboliques .
Comparaison Avec Des Composés Similaires
Le peptide 1 de type glucagon (7-36) amide est similaire à d'autres hormones incrétines, telles que le polypeptide insulinotrope dépendant du glucose (GIP) et le peptide 1 de type glucagon (7-37) . Il est unique dans sa capacité à stimuler la sécrétion d'insuline de manière dépendante du glucose et dans ses effets inhibiteurs sur la sécrétion de glucagon . Contrairement au GIP, qui a un effet glucagonotrope lors d'une hypoglycémie, le peptide 1 de type glucagon (7-36) amide présente un effet glucagonostatique lors d'une hyperglycémie . Cela le rend particulièrement efficace dans la gestion des taux de glucose postprandial et la réduction du risque d'hypoglycémie chez les personnes atteintes de diabète de type 2 .
Des composés similaires comprennent :
- Polypeptide insulinotrope dépendant du glucose (GIP)
- Peptide 1 de type glucagon (7-37)
- Peptide 1 de type glucagon (9-36) amide
Ces composés partagent des similarités structurelles avec le peptide 1 de type glucagon (7-36) amide, mais diffèrent par leurs activités biologiques et leur potentiel thérapeutique .
Propriétés
IUPAC Name |
(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C149H226N40O45/c1-17-76(10)119(146(232)167-80(14)126(212)175-104(60-86-63-159-91-36-25-24-35-89(86)91)136(222)177-100(56-73(4)5)137(223)186-117(74(6)7)144(230)174-93(37-26-28-52-150)128(214)160-65-110(197)168-92(122(154)208)39-30-54-158-149(155)156)188-138(224)102(57-83-31-20-18-21-32-83)178-133(219)98(47-51-115(204)205)173-132(218)94(38-27-29-53-151)170-124(210)78(12)164-123(209)77(11)166-131(217)97(44-48-109(153)196)169-111(198)66-161-130(216)96(46-50-114(202)203)172-134(220)99(55-72(2)3)176-135(221)101(59-85-40-42-88(195)43-41-85)179-141(227)106(68-190)182-143(229)108(70-192)183-145(231)118(75(8)9)187-140(226)105(62-116(206)207)180-142(228)107(69-191)184-148(234)121(82(16)194)189-139(225)103(58-84-33-22-19-23-34-84)181-147(233)120(81(15)193)185-112(199)67-162-129(215)95(45-49-113(200)201)171-125(211)79(13)165-127(213)90(152)61-87-64-157-71-163-87/h18-25,31-36,40-43,63-64,71-82,90,92-108,117-121,159,190-195H,17,26-30,37-39,44-62,65-70,150-152H2,1-16H3,(H2,153,196)(H2,154,208)(H,157,163)(H,160,214)(H,161,216)(H,162,215)(H,164,209)(H,165,213)(H,166,217)(H,167,232)(H,168,197)(H,169,198)(H,170,210)(H,171,211)(H,172,220)(H,173,218)(H,174,230)(H,175,212)(H,176,221)(H,177,222)(H,178,219)(H,179,227)(H,180,228)(H,181,233)(H,182,229)(H,183,231)(H,184,234)(H,185,199)(H,186,223)(H,187,226)(H,188,224)(H,189,225)(H,200,201)(H,202,203)(H,204,205)(H,206,207)(H4,155,156,158)/t76-,77-,78-,79-,80-,81+,82+,90-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,117-,118-,119-,120-,121-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHNMHAUYICORS-KTKZVXAJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC6=CNC=N6)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC6=CNC=N6)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C149H226N40O45 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3297.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107444-51-9 | |
| Record name | Glucagon-like peptide 1 (7-36) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107444519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
A: GLP-1(7-36) primarily exerts its effects by binding to the Glucagon-like Peptide-1 Receptor (GLP-1R). This interaction triggers a cascade of intracellular events, mainly through the activation of adenylate cyclase. [, , , , ] This leads to an increase in cyclic AMP (cAMP) levels, which in turn activates protein kinase A (PKA). [, , , , , ] PKA then phosphorylates downstream targets involved in various cellular processes, including insulin secretion, glucagon suppression, and neuroprotection. [, , , , ]
ANone: While the provided research highlights the biological activity and mechanisms of GLP-1(7-36), it lacks specific details about its molecular formula, weight, and spectroscopic data. For precise structural information, further research and characterization studies are recommended.
ANone: The provided research focuses on the biological activity and effects of GLP-1(7-36) rather than its material compatibility and stability under various conditions. To explore these aspects, consult specialized material science or pharmaceutical formulation literature.
A: No, GLP-1(7-36) functions as a peptide hormone and does not exhibit catalytic properties. Its primary role involves binding to its receptor and initiating intracellular signaling cascades, rather than directly catalyzing chemical reactions. [, , ]
A: Research demonstrates that the N-terminal histidine of GLP-1(7-36) is crucial for its insulinotropic activity. [] Modifications at positions 10, 15, and 17 also significantly affect its binding affinity and activity. [] Truncated forms, such as GLP-1(9-36), exhibit different pharmacological profiles and might interact with receptors other than GLP-1R. [, , , ]
A: GLP-1(7-36) is rapidly degraded in vivo by the enzyme dipeptidyl peptidase-4 (DPP-4). [, , , , ] This short half-life necessitates strategies for improving its stability and bioavailability. [, ] Research explores the development of DPP-4 resistant analogues and alternative delivery systems, such as intranasal administration, to overcome these limitations. [, ]
ANone: The provided research primarily focuses on the biological effects of GLP-1(7-36) and does not address SHE regulations. Adherence to relevant safety and handling guidelines is crucial when working with this compound.
A: GLP-1(7-36) is rapidly metabolized by DPP-4, resulting in a short half-life of 1-2 minutes. [, ] Intravenous administration leads to a rapid increase in plasma insulin levels and a decrease in plasma glucose levels. [] The peptide's actions are mediated by its binding to GLP-1R, leading to insulin secretion, glucagon suppression, and other downstream effects. [, , , ]
ANone: GLP-1(7-36) has demonstrated efficacy in both in vitro and in vivo settings:
- In vitro: It stimulates insulin secretion in a glucose-dependent manner in isolated pancreatic islets and insulinoma cell lines. [, , , , ] It also influences lipid metabolism by stimulating fatty acid synthesis in adipose tissue explants. []
- In vivo: Animal studies have shown that GLP-1(7-36) improves glucose tolerance and lowers blood glucose levels in diabetic models. [, , ]
ANone: The research primarily focuses on the beneficial effects of GLP-1(7-36), with limited information on its toxicological profile. While GLP-1(7-36) itself is generally considered safe, long-term studies are needed to assess potential adverse effects.
A: Research highlights the challenge of GLP-1(7-36)'s short half-life due to rapid degradation by DPP-4. [] Strategies to improve its delivery and targeting include:
- Development of DPP-4 resistant analogues: These analogues exhibit prolonged half-lives and enhanced efficacy. [, ]
- Alternative delivery systems: Intranasal administration has shown promise in preclinical and clinical studies. []
ANone: The research mentions various analytical methods employed:
- Radioimmunoassay: This technique is used to quantify hormone levels, including GLP-1(7-36), in plasma and tissue samples. [, , , , ]
- Radioligand binding assays: These assays help characterize receptor binding properties and determine the affinity of ligands like GLP-1(7-36) for their receptors. [, , , ]
- Mass spectrometry: This technique identifies and characterizes GLP-1(7-36) and its metabolites in various biological matrices. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-thiophen-3-ylphenyl)propyl]propane-2-sulfonamide](/img/structure/B1663795.png)
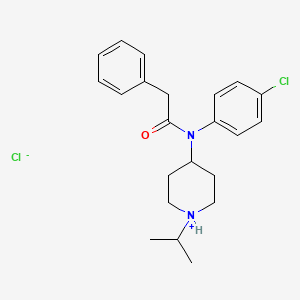

![2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)-N-[3-(DIMETHYLAMINO)PROPYL]ACETAMIDE](/img/structure/B1663800.png)
![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B1663802.png)

